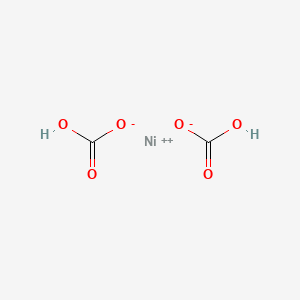

hydrogen carbonate;nickel(2+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

hydrogen carbonate;nickel(2+): , also known as nickel carbonate, is an inorganic compound with the formula NiCO₃. It is a light green crystalline solid that is insoluble in water but soluble in acids. This compound is commonly used in various industrial applications, including electroplating, ceramics, and as a precursor to catalysts.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

- Nickel carbonate can be synthesized by reacting nickel(II) chloride with sodium carbonate in an aqueous solution. The reaction is as follows:

Direct Reaction: NiCl2+Na2CO3→NiCO3+2NaCl

Precipitation Method: Another method involves the precipitation of nickel carbonate from a solution of nickel sulfate and sodium carbonate under controlled pH conditions.

Industrial Production Methods: In industrial settings, nickel carbonate is often produced by the reaction of nickel(II) salts with sodium carbonate or by the carbonation of nickel hydroxide. The process involves the following steps:

- Dissolving nickel(II) salts in water.

- Adding sodium carbonate to precipitate nickel carbonate.

- Filtering and drying the precipitate to obtain pure nickel carbonate.

Análisis De Reacciones Químicas

Types of Reactions:

- Nickel carbonate can undergo oxidation to form nickel oxide (NiO) when heated in the presence of oxygen.

Oxidation: NiCO3→NiO+CO2

It can be reduced to metallic nickel using hydrogen gas at high temperatures.Reduction: NiCO3+H2→Ni+CO2+H2O

Nickel carbonate reacts with acids to form nickel salts and carbon dioxide.Substitution: NiCO3+2HCl→NiCl2+CO2+H2O

Common Reagents and Conditions:

Oxidation: Requires heating in the presence of oxygen.

Reduction: Requires hydrogen gas and high temperatures.

Substitution: Requires acids such as hydrochloric acid.

Major Products:

- Nickel oxide (NiO)

- Metallic nickel (Ni)

- Nickel salts (e.g., nickel chloride)

Aplicaciones Científicas De Investigación

Chemistry:

- Used as a precursor in the synthesis of nickel-based catalysts.

- Employed in the preparation of nickel oxide and other nickel compounds.

Biology and Medicine:

- Investigated for its potential use in nickel-based drugs and therapeutic agents.

- Studied for its role in enzyme catalysis and biochemical processes.

Industry:

- Utilized in electroplating to provide a corrosion-resistant coating on metals.

- Used in the production of ceramics and glass.

- Acts as an intermediate in the hydrometallurgical purification of nickel from its ores.

Mecanismo De Acción

Molecular Targets and Pathways: Nickel carbonate exerts its effects primarily through its interaction with acids and bases. In biological systems, it can interact with proteins and enzymes, potentially affecting their structure and function. The compound’s ability to release nickel ions (Ni²⁺) plays a crucial role in its mechanism of action, influencing various biochemical pathways.

Comparación Con Compuestos Similares

- Nickel(II) oxide (NiO)

- Nickel(II) hydroxide (Ni(OH)₂)

- Nickel(II) sulfate (NiSO₄)

Comparison:

- Nickel(II) oxide (NiO): Unlike nickel carbonate, nickel oxide is a black solid that is used primarily as a catalyst and in the production of ceramics.

- Nickel(II) hydroxide (Ni(OH)₂): This compound is used in rechargeable batteries and has different solubility properties compared to nickel carbonate.

- Nickel(II) sulfate (NiSO₄): Nickel sulfate is highly soluble in water and is commonly used in electroplating and as a mordant in dyeing.

Uniqueness: Nickel carbonate is unique due to its specific applications in electroplating, ceramics, and as a precursor to various nickel-based catalysts. Its insolubility in water and reactivity with acids make it distinct from other nickel compounds.

Propiedades

Número CAS |

17237-93-3 |

|---|---|

Fórmula molecular |

C2H2NiO6 |

Peso molecular |

180.73 g/mol |

Nombre IUPAC |

hydrogen carbonate;nickel(2+) |

InChI |

InChI=1S/2CH2O3.Ni/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 |

Clave InChI |

IYFXESRMJKRSNZ-UHFFFAOYSA-L |

SMILES canónico |

C(=O)(O)[O-].C(=O)(O)[O-].[Ni+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{4-[(4-Fluorophenyl)methoxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B8524020.png)

![1-(4-Hydroxy-4-[4-methoxyphenyl]piperidin-1-yl)ethanone](/img/structure/B8524059.png)

![1-(3,4-Dichlorophenyl)-3-ethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B8524072.png)